molecular formula C26H24N2O6 B11052934 3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

Cat. No.: B11052934
M. Wt: 460.5 g/mol
InChI Key: ONDCIXFMVLFESL-UHFFFAOYSA-N
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Description

3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE is a complex organic compound that features a diverse array of functional groups, including benzodioxole, hydroxy, methyl, oxo, pyran, indole, and propanamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Synthesis of the Pyran Ring: The pyran ring can be synthesized via the reaction of a suitable aldehyde with a β-keto ester in the presence of a base.

    Indole Synthesis: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The final compound can be assembled through a series of coupling reactions, such as amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid using oxidizing agents like PCC or KMnO4.

    Reduction: The oxo group can be reduced to a hydroxy group using reducing agents like NaBH4 or LiAlH4.

    Substitution: The benzodioxole and indole rings can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidizing Agents: PCC, KMnO4, H2O2

    Reducing Agents: NaBH4, LiAlH4

    Coupling Reagents: EDCI, DCC

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Halogenated or nitro-substituted derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound may be studied for its potential biological activities. The presence of the indole moiety suggests it could interact with biological receptors, making it a candidate for drug discovery.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. The combination of functional groups may confer unique pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its complex structure may impart unique physical and chemical properties.

Mechanism of Action

The mechanism of action of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The indole moiety, for example, is known to bind to serotonin receptors, suggesting potential neurological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE
  • **3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE
  • **3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE

Uniqueness

The uniqueness of 3-(2H-13-BENZODIOXOL-5-YL)-3-(4-HYDROXY-6-METHYL-2-OXO-2H-PYRAN-3-YL)-N-[2-(1H-INDOL-3-YL)ETHYL]PROPANAMIDE lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C26H24N2O6

Molecular Weight

460.5 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]propanamide

InChI

InChI=1S/C26H24N2O6/c1-15-10-21(29)25(26(31)34-15)19(16-6-7-22-23(11-16)33-14-32-22)12-24(30)27-9-8-17-13-28-20-5-3-2-4-18(17)20/h2-7,10-11,13,19,28-29H,8-9,12,14H2,1H3,(H,27,30)

InChI Key

ONDCIXFMVLFESL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)O

Origin of Product

United States

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